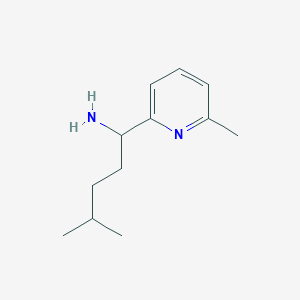
4-Methyl-1-(6-methylpyridin-2-yl)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(6-methylpyridin-2-yl)pentan-1-amine is a chemical compound with the molecular formula C12H20N2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyridine ring substituted with methyl groups and an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(6-methylpyridin-2-yl)pentan-1-amine typically involves the reaction of 2-amino-3-chloro-4-methylpyridine with benzoic acid in the presence of copper powder. The reaction is carried out at 150°C for one hour, followed by the addition of water and a decolorizer. The pH of the solution is adjusted to 9, and the product is filtered and dried to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(6-methylpyridin-2-yl)pentan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
4-Methyl-1-(6-methylpyridin-2-yl)pentan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 4-Methyl-1-(6-methylpyridin-2-yl)pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interact with receptors, leading to various biological effects. Detailed studies are required to fully elucidate its mechanism of action and the pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Methylpyridin-2-amine: A related compound with similar structural features but different functional groups.
N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine: Another similar compound with variations in the alkyl chain length and substitution pattern
Uniqueness
4-Methyl-1-(6-methylpyridin-2-yl)pentan-1-amine is unique due to its specific substitution pattern and the presence of both methyl and amine groups. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C12H20N2 |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
4-methyl-1-(6-methylpyridin-2-yl)pentan-1-amine |
InChI |
InChI=1S/C12H20N2/c1-9(2)7-8-11(13)12-6-4-5-10(3)14-12/h4-6,9,11H,7-8,13H2,1-3H3 |
InChI Key |
AWVGQVJKGSXLSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C(CCC(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


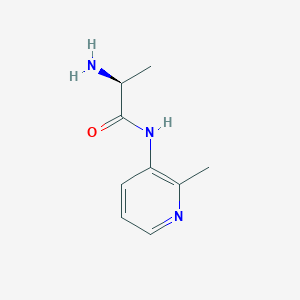
![2-[(4-Fluorophenyl)methoxy]pyridin-3-amine](/img/structure/B13254135.png)
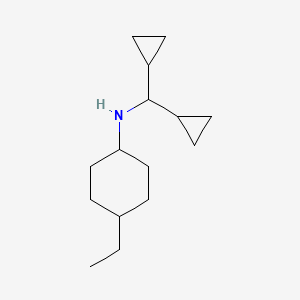
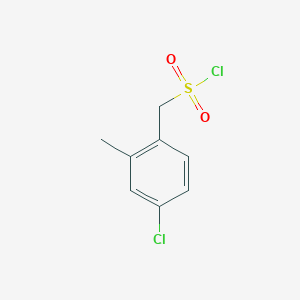
![2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl chloride](/img/structure/B13254153.png)
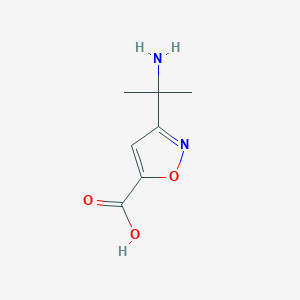
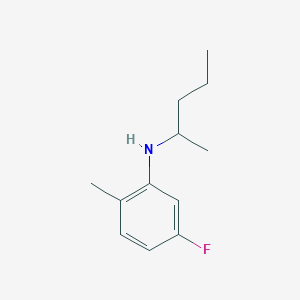
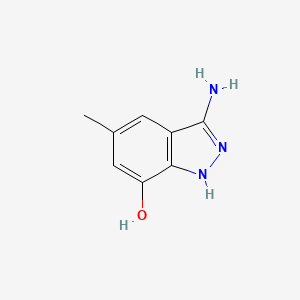
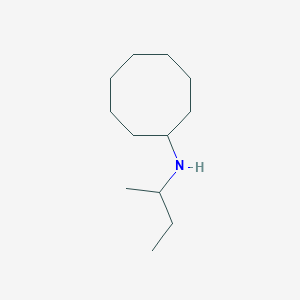
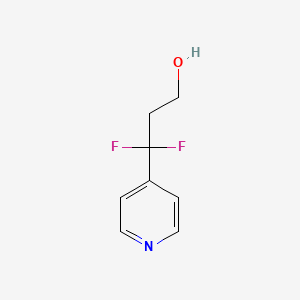

![1-Azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13254174.png)

![2-{[8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]methyl}-4-methylquinazolin-3-ium-3-olate](/img/structure/B13254192.png)
